molecular formula C9H13N3O3S B7542013 2-(1,1-dioxothiolan-3-yl)-N-(1H-pyrazol-4-yl)acetamide

2-(1,1-dioxothiolan-3-yl)-N-(1H-pyrazol-4-yl)acetamide

Cat. No. B7542013
M. Wt: 243.29 g/mol
InChI Key: WMGYVABMFHDOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxothiolan-3-yl)-N-(1H-pyrazol-4-yl)acetamide, commonly known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a heterocyclic compound with a molecular formula of C9H10N2O3S and a molecular weight of 234.25 g/mol.

Mechanism of Action

The exact mechanism of action of DPTA is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. DPTA may also act by scavenging free radicals, which are responsible for oxidative stress in cells. Additionally, DPTA has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DPTA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may be beneficial for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's. DPTA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPTA in lab experiments is its cost-effectiveness and ease of synthesis. DPTA is also relatively stable and can be stored for long periods without degradation. However, one limitation of using DPTA is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are various future directions for the study of DPTA. One potential direction is the development of DPTA-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DPTA and its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the synthesis method of DPTA can be optimized to improve its solubility and stability, making it more suitable for use in lab experiments.

Synthesis Methods

The synthesis method of DPTA involves the reaction of 4-amino-1H-pyrazole-3,5-dicarbonitrile with 3-mercapto-2-oxothiazolidin-4-ylacetic acid in the presence of a base. The reaction yields DPTA as a white crystalline powder with a purity of over 98%. The synthesis method of DPTA is relatively simple and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

DPTA has various potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. DPTA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce oxidative stress in cells. Furthermore, DPTA has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(1H-pyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c13-9(12-8-4-10-11-5-8)3-7-1-2-16(14,15)6-7/h4-5,7H,1-3,6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGYVABMFHDOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)NC2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxothiolan-3-yl)-N-(1H-pyrazol-4-yl)acetamide

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